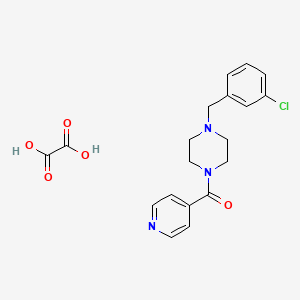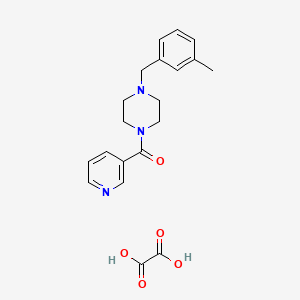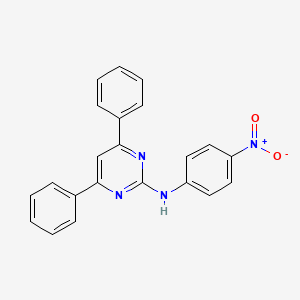![molecular formula C19H15N3O3S2 B5103989 N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5103989.png)
N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide, also known as APSPT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of phenothiazine and has been studied for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide is not fully understood, but it is believed to involve the inhibition of oxidative stress and the modulation of intracellular signaling pathways. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide may also modulate the activity of various neurotransmitters in the brain, leading to its potential neuroprotective effects.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, as well as the ability to induce autophagy and inhibit apoptosis. N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide has also been shown to modulate the activity of various enzymes and proteins involved in cellular signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental settings.
Future Directions
There are several future directions for the study of N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide. One potential area of research is the development of N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide-based fluorescent probes for imaging biological systems. Another area of interest is the exploration of N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide's potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide and its effects on various cellular signaling pathways.
Synthesis Methods
The synthesis of N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide involves the reaction of 4-aminobenzenesulfonamide with 10-chloro-10H-phenothiazine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide compound is then purified using column chromatography. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide has also been studied for its potential use as a fluorescent probe for imaging biological systems.
properties
IUPAC Name |
N-(4-sulfamoylphenyl)phenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c20-27(24,25)14-11-9-13(10-12-14)21-19(23)22-15-5-1-3-7-17(15)26-18-8-4-2-6-16(18)22/h1-12H,(H,21,23)(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBBBRZWVAIWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5103906.png)

![N~1~-(2-methoxyethyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5103916.png)
![N-(2-isopropylphenyl)-2-{[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5103924.png)
![5-methyl-5-{3-[(2-methylbenzyl)oxy]phenyl}-2,4-imidazolidinedione](/img/structure/B5103933.png)

![3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5103948.png)

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5103969.png)
![N-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5103974.png)
![6-(4-benzyl-1-piperidinyl)-N-(2,3-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5103975.png)
![3-{[1-(3-furoyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5103981.png)
![6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5103982.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5103998.png)